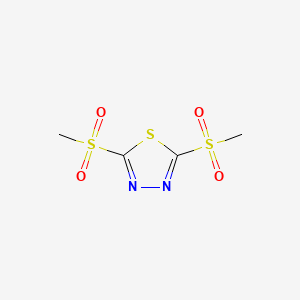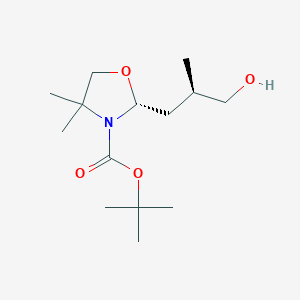![molecular formula C32H62O11S B11926969 alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)
alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE is a glycoside that consists of ethyl beta-D-galactoside having an alpha-D-galactosyl residue at the 4-position . This compound is part of a larger family of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. Glycosides play significant roles in various biological processes and have diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE typically involves the enzymatic or chemical glycosylation of ethyl beta-D-galactoside with alpha-D-galactose. Enzymatic methods often use glycosyltransferases or glycosidases to catalyze the formation of the glycosidic bond under mild conditions. Chemical synthesis may involve the use of protecting groups and activation of the glycosyl donor to facilitate the glycosylation reaction .
Industrial Production Methods
Industrial production of alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE may involve large-scale enzymatic processes due to their specificity and efficiency. These processes are optimized for high yield and purity, often using recombinant enzymes and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE can undergo various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bond to release the constituent sugars.
Oxidation: Oxidizing the hydroxyl groups to form aldehydes or carboxylic acids.
Reduction: Reducing the aldehyde or ketone groups to alcohols.
Substitution: Replacing one functional group with another, such as halogenation or esterification.
Common Reagents and Conditions
Common reagents used in these reactions include acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the constituent sugars, oxidation can produce aldonic acids, and reduction can yield sugar alcohols .
Scientific Research Applications
Alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular processes involving glycosylation.
Medicine: Explored for potential therapeutic applications, such as enzyme replacement therapies.
Industry: Utilized in the production of bioactive compounds and as a precursor for various glycosides
Mechanism of Action
The mechanism of action of alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases to release its constituent sugars, which can then participate in various metabolic pathways. The molecular targets and pathways involved include glycosyltransferases and glycosidases that regulate glycosylation and deglycosylation processes .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-GalpA-(1->4)-D-GalpA: A digalacturonic acid with a similar glycosidic linkage but different functional groups.
Alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc: An amino trisaccharide with a different glycosidic linkage and additional functional groups.
Uniqueness
Alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE is unique due to its specific glycosidic linkage and the presence of an ethyl group, which can influence its chemical properties and biological activity.
Properties
Molecular Formula |
C32H62O11S |
|---|---|
Molecular Weight |
654.9 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H62O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-44-20-18-40-31-29(39)27(37)30(24(22-34)42-31)43-32-28(38)26(36)25(35)23(21-33)41-32/h23-39H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29-,30+,31-,32?/m1/s1 |
InChI Key |
XUKCZBPRMWBCAV-TZRLBJCJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCSCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


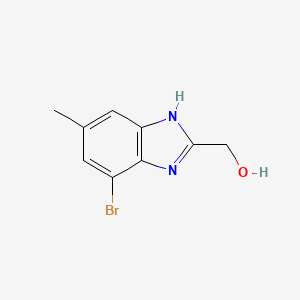

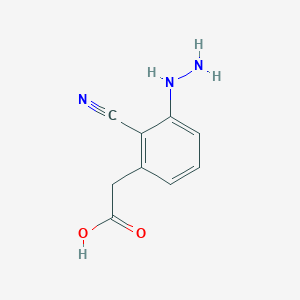
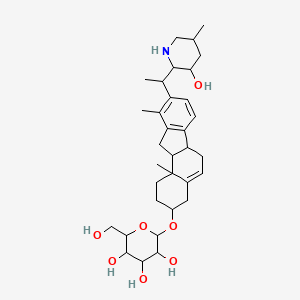



![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)
![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)
